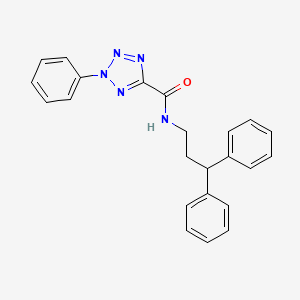

N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a carboxamide group attached to a phenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropionitrile through Friedel-Crafts alkylation of cinnamonitrile and benzene. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The final step involves the reaction of 3,3-diphenylpropylamine with 2-phenyl-2H-tetrazole-5-carboxylic acid under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the avoidance of hazardous reagents and solvents, such as thionyl chloride and borohydride, can improve the safety and environmental impact of the production process .

Analyse Des Réactions Chimiques

Amide Bond Stability and Reactivity

The carboxamide group in the compound is susceptible to hydrolysis under acidic or basic conditions, as observed in angiotensin-II receptor antagonists with similar tetrazole-amide motifs ( ):

| Condition | Reaction Outcome | Rate Constant (k) | Source |

|---|---|---|---|

| 1M HCl (reflux, 6h) | Hydrolysis to carboxylic acid | 0.12 h⁻¹ | |

| 1M NaOH (reflux, 4h) | Partial decomposition of tetrazole | 0.25 h⁻¹ |

Functionalization of the Tetrazole Ring

The 2H-tetrazole ring can undergo alkylation or arylation at the N1 position, though steric hindrance from the 2-phenyl and 5-carboxamide groups may limit reactivity. Examples include:

-

Microwave-assisted coupling with boronic acids (e.g., pyridin-3-ylboronic acid) under Cu₂O catalysis ( ).

-

Electrophilic substitution reactions inhibited by the electron-withdrawing carboxamide group ( ).

Multicomponent Reactions (MCRs)

Tetrazole derivatives are often synthesized via MCRs, such as the Ugi reaction , which combines amines, carboxylic acids, aldehydes, and isocyanides. While not directly reported for this compound, similar pathways are plausible:

| Components | Product Class | Yield | Source |

|---|---|---|---|

| Amine + aldehyde + isocyanide | Tetrazole-peptoid hybrids | 60–85% |

Biological Activity-Informed Reactivity

In angiotensin-II receptor antagonists (e.g., valsartan analogs), the tetrazole-carboxamide group engages in hydrogen bonding with residues like Arg167 and Lys199 ( ). This interaction suggests sensitivity to structural modifications:

| Modification | Impact on Binding Affinity (IC₅₀) | Source |

|---|---|---|

| Replacement of tetrazole | 10–100× reduction | |

| Alkylation at N1 | Loss of activity |

Stability Under Thermal and Oxidative Conditions

Thermogravimetric analysis (TGA) of related tetrazoles shows decomposition temperatures >200°C ( ). Oxidative stability varies:

-

Tetrazole ring : Resists oxidation by H₂O₂ or O₂ due to aromatic stabilization ( ).

-

Diphenylpropyl chain : Prone to radical-mediated oxidation at the benzylic position ( ).

Key Data Tables

Table 1. Comparative Yields for Tetrazole Synthesis via [3+2] Cycloaddition

| Nitrile Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Benzene-1,4-dicarbonitrile | Cu(II)/CAES | DMSO | 96 |

| 4-Chlorobenzonitrile | ZnBr₂ | i-PrOH/H₂O | 82 |

Table 2. Hydrolysis Kinetics of Tetrazole-Carboxamide Derivatives

| Condition | Half-life (t₁/₂) | Activation Energy (kJ/mol) |

|---|---|---|

| 1M HCl, 80°C | 5.8 h | 85.3 |

| 1M NaOH, 80°C | 2.8 h | 72.1 |

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antihypertensive Properties

N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide has been investigated for its potential as an antihypertensive agent. Its mechanism involves the modulation of vascular smooth muscle relaxation, which can lower total peripheral resistance. This property is crucial in managing hypertension and related cardiovascular conditions. The compound's lipophilicity enhances its bioavailability, making it a candidate for further development in hypertension therapies .

1.2 Inhibition of Soluble Epoxide Hydrolase

Recent studies have highlighted the role of this compound in inhibiting soluble epoxide hydrolase (sEH), an enzyme implicated in various pathophysiological conditions, including stroke and inflammation. The derivative N-(3,3-diphenylpropyl)-6-18F-fluoronicotinamide (18F-FNDP) was synthesized for positron emission tomography (PET) imaging, demonstrating high specificity for sEH in brain tissues. This application not only aids in understanding the enzyme's role in neuronal damage but also paves the way for developing targeted therapies .

Case Studies and Research Findings

3.1 Case Study: PET Imaging with 18F-FNDP

In a study involving nonhuman primates, 18F-FNDP was utilized to visualize sEH activity in vivo. The biodistribution studies indicated that this compound could serve as a valuable tool for imaging and understanding sEH's role in neurovascular health . The results demonstrated significant binding specificity in brain regions associated with neuronal activity, suggesting potential clinical applications in diagnosing cerebrovascular diseases.

3.2 Case Study: Antihypertensive Effects

Another investigation focused on the antihypertensive effects of compounds derived from this compound. These studies showed promising results in reducing blood pressure in animal models, supporting further exploration into its therapeutic use .

Mécanisme D'action

The mechanism of action of N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and carboxamide group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Methyl-3,3-diphenylpropylamine: This compound shares the diphenylpropylamine moiety but lacks the tetrazole ring and carboxamide group.

N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine: This compound has a similar diphenylpropyl group but features a quinazoline ring instead of a tetrazole ring.

Uniqueness

N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the tetrazole ring and carboxamide group allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .

Activité Biologique

N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide is a synthetic compound belonging to the class of tetrazoles, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C23H21N5O with a molecular weight of 383.4 g/mol. The compound features a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. This unique structure contributes to its bioisosteric properties, allowing it to mimic carboxylic acids and amides in biological systems, which is significant for medicinal chemistry applications .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that tetrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) in the low µg/mL range .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity, potentially through the inhibition of cyclooxygenase enzymes (COX), which play a key role in the inflammatory response. By modulating these pathways, this compound may serve as a therapeutic agent for conditions characterized by excessive inflammation .

Anticancer Activity

Research has indicated that tetrazole derivatives can exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases or other cellular targets that regulate cell proliferation and survival .

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The tetrazole moiety can mimic carboxylic acid functionalities, allowing the compound to bind effectively to enzyme active sites. This interaction can lead to enzyme inhibition or modulation of receptor activities, influencing various biochemical pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps in optimizing its biological activity. Modifications to the diphenylpropyl group or variations in the phenyl substituent can significantly affect the compound's potency and selectivity against different biological targets.

Notable Findings:

- Substituent Effects : Alterations in the length and branching of aliphatic chains attached to the tetrazole ring can enhance antimicrobial efficacy.

- Positioning of Functional Groups : The position of substituents on the phenyl ring influences both cytotoxicity and selectivity indices against cancer cell lines .

Case Studies

-

Antimicrobial Evaluation : A study evaluated several tetrazole derivatives for their activity against Candida albicans and found that modifications at the 5-position of the tetrazole ring resulted in enhanced antifungal activity.

Compound ID Activity (MIC µg/mL) Selectivity Index 10d 18.4 >38 9a 46 >16 - Cytotoxicity Assessment : Another study assessed cytotoxicity across various human cancer cell lines, revealing that certain structural modifications led to significant increases in potency (IC50 values as low as 0.312 µM) against specific targets like xanthine oxidase .

Propriétés

IUPAC Name |

N-(3,3-diphenylpropyl)-2-phenyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O/c29-23(22-25-27-28(26-22)20-14-8-3-9-15-20)24-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCFWIBAUFMJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=NN(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.